An In-depth Technical Guide to the Fundamental Properties of L-Alanine Isopropyl Ester
An In-depth Technical Guide to the Fundamental Properties of L-Alanine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine isopropyl ester, and more commonly its hydrochloride salt, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. As a derivative of the naturally occurring amino acid L-alanine, it offers a versatile scaffold for the introduction of the alaninate (B8444949) moiety in a protected form. Its significance is underscored by its role as a key intermediate in the synthesis of blockbuster antiviral drugs, most notably Sofosbuvir, used in the treatment of Hepatitis C. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and applications of L-Alanine isopropyl ester, tailored for professionals in research and drug development.
Chemical and Physical Properties
L-Alanine isopropyl ester is most frequently handled and stored as its hydrochloride salt to enhance stability and ease of handling. The properties of both the free ester and its hydrochloride salt are summarized below.
Table 1: General and Physical Properties
| Property | L-Alanine Isopropyl Ester | L-Alanine Isopropyl Ester Hydrochloride |
| Synonyms | Isopropyl L-alaninate, L-Alanine 2-propyl ester, O-Isopropyl-L-alanine | (S)-Isopropyl 2-aminopropanoate hydrochloride, H-Ala-OiPr HCl |
| CAS Number | 39825-33-7[1][2] | 62062-65-1[2][3] |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂[3] |
| Molecular Weight | 131.17 g/mol [4] | 167.63 g/mol [2][3] |
| Appearance | Colorless to light yellow liquid[1] | White to off-white crystalline powder[5] |
| Melting Point | 88-91 °C (may refer to the HCl salt) | 85 °C[6] |
| Boiling Point | 145.7 ± 13.0 °C (Predicted) | 191.4 °C at 760 mmHg[4] |
| Density | 0.968 ± 0.06 g/cm³ (Predicted)[1] | Not available |
| Solubility | Soluble in DMSO and Methanol (Slightly) | Soluble in water and ethanol.[7] High solubility in water and organic solvents.[3][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of L-Alanine isopropyl ester hydrochloride.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons in the molecule. A reported ¹H NMR spectrum in D₂O shows the following peaks: δ= 1.17 (d, J= 6.3 Hz, 6H), 1.42 (d, J= 7.3 Hz, 3H), 4.01 (q, J= 7.3 Hz, 1H), 4.98 (m, 1H).[6] Another report in CDCl₃ indicates peaks at δ: 1.26-1.33 (9H, m), 3.68-3.71 (H, m), 4.97-5.04 (H, m).[9]
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the amine salt (N-H stretching), the ester carbonyl group (C=O stretching), and C-O and C-N stretching vibrations.
Reactivity and Stability
L-Alanine isopropyl ester hydrochloride is a stable crystalline solid under recommended storage conditions (cool, dry place). As an amino acid ester, its primary reactive sites are the amino group and the ester functionality.
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Amino Group: The primary amine is nucleophilic and can react with various electrophiles. In its hydrochloride salt form, the amine is protonated, which protects it from many reactions until neutralized.
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Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield L-alanine and isopropanol (B130326). This reaction is a key consideration in its use as a protecting group and in formulation development.
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Thermal Stability: The compound is a solid with a defined melting point, suggesting reasonable thermal stability. However, at elevated temperatures, decomposition is expected.
Experimental Protocols
Synthesis of L-Alanine Isopropyl Ester Hydrochloride
A common method for the synthesis of L-Alanine isopropyl ester hydrochloride involves the direct esterification of L-alanine with isopropanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or by generating HCl gas in situ.[7]
Protocol 1: Using Thionyl Chloride and a Catalyst [2]
-
Reaction Setup: In a reaction vessel, mix isopropanol (e.g., 90 mL) and a catalytic amount of thionyl chloride (e.g., 4.36 mL) and stir for 5 minutes.
-
Addition of L-Alanine: Add L-alanine (e.g., 89 g, 1 mol) and a catalyst such as alumina (B75360) (e.g., 5 g).
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Reaction: Stir the mixture at 20 °C and then maintain the temperature at 40 °C for 24 hours.
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pH Adjustment: After the reaction, add 2N HCl to the solution to adjust the pH to approximately 5.5.
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Concentration and Crystallization: Heat the solution to 45 °C and concentrate it. Cool the concentrated solution to 25 °C and add diethyl ether (e.g., 100 mL) while stirring to induce crystallization.
-
Isolation: Isolate the crystalline product by centrifugation or filtration.
References
- 1. L-Alanine isopropyl ester hydrochloride | 62062-65-1 [sigmaaldrich.com]
- 2. L-Alanine isopropyl ester hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chinapharmas.com [chinapharmas.com]
- 6. L-Alanine isopropyl ester hydrochloride | 62062-65-1 | FA30147 [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
